2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide
Description
This compound is a hybrid molecule combining a benzyloxy-substituted indole scaffold with a methylsulfonyl-functionalized benzothiazole ring, linked via an acetamide group. The indole moiety is a privileged structure in medicinal chemistry, known for its role in modulating protein-protein interactions and kinase inhibition . The acetamide bridge facilitates conformational flexibility, enabling interactions with diverse enzymatic pockets.
Properties
Molecular Formula |
C25H21N3O4S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H21N3O4S2/c1-34(30,31)20-9-10-21-23(14-20)33-25(26-21)27-24(29)15-28-12-11-18-7-8-19(13-22(18)28)32-16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,26,27,29) |
InChI Key |
YKAXMCVSYUUFRH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method involves the condensation of 1H-indole-3-carbaldehyde with 2-chloroacetamide derivatives under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Diversity : Unlike triazole or oxadiazole-containing analogs (), the target compound incorporates a benzothiazole ring, which may enhance metabolic stability and target selectivity due to its planar aromatic system .
Electrophilic Substituents: The methylsulfonyl group in the target compound contrasts with the nitro or cyano groups in analogs (e.g., 6b-c in , d in ). Sulfonyl groups are less electron-withdrawing than nitro but improve solubility and hydrogen-bonding capacity .
Spatial Arrangement : The Z-configuration of the benzothiazole-ylidene group in the target compound may impose steric constraints compared to the freely rotating naphthalene systems in .
Key Observations :
- Copper-catalyzed methods () or sulfonyl chloride intermediates () are common for introducing sulfur-containing groups.
Biological Activity
The compound 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes an indole moiety and a benzothiazole derivative. The structural formula can be represented as follows:
Key Functional Groups
- Indole ring : Known for its role in various biological processes.
- Benzothiazole : Associated with antimicrobial and anticancer properties.
- Methylsulfonyl group : Contributes to the compound's solubility and reactivity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 12.5 | Caspase activation |
| HeLa | 18.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a strong potential for development as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
- Modulation of Signal Transduction Pathways : Alters pathways involved in cell survival and apoptosis.
Study 1: In Vivo Efficacy in Tumor Models
A recent study investigated the efficacy of this compound in a mouse model bearing human tumor xenografts. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent.
Study 2: Synergistic Effects with Other Drugs
Another study explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
